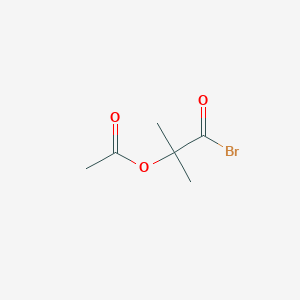

2-Acetoxyisobutyryl bromide

Beschreibung

Nomenclature and Chemical Identity in Academic Literature

2-Acetoxyisobutyryl bromide is a specialized acyl bromide that is recognized in scientific literature under several names. Its systematic IUPAC name is (1-bromo-2-methyl-1-oxopropan-2-yl) acetate (B1210297). fishersci.nllgcstandards.comthermofisher.com The compound is frequently identified by its CAS Registry Number, 40635-67-4. fishersci.nllgcstandards.comthermofisher.com In various chemical contexts and commercial catalogs, it is also referred to by synonyms such as α-acetoxyisobutyryl bromide, 2-acetoxy-2-methylpropionyl bromide, and Mattock's Bromide. lgcstandards.comruifuchemical.comchemicalbook.com

Table 1: Chemical Identifiers for 2-Acetoxyisobutyryl Bromide

| Identifier | Value |

| IUPAC Name | (1-bromo-2-methyl-1-oxopropan-2-yl) acetate fishersci.nllgcstandards.comthermofisher.com |

| CAS Number | 40635-67-4 fishersci.nllgcstandards.comthermofisher.com |

| Molecular Formula | C₆H₉BrO₃ fishersci.nlchemondis.com |

| Molecular Weight | 209.04 g/mol lgcstandards.comchemicalbook.com |

| InChI Key | OOKAXSHFTDPZHP-UHFFFAOYSA-N fishersci.nlthermofisher.com |

| SMILES | CC(=O)OC(C)(C)C(=O)Br fishersci.nllgcstandards.com |

| Common Synonyms | 2-Acetoxy-2-methylpropionyl bromide, α-Acetoxyisobutyryl bromide, Mattock's Bromide lgcstandards.comruifuchemical.comchemicalbook.com |

Historical Context of 2-Acetoxyisobutyryl Bromide in Synthetic Methodology

The development of 2-acetoxyisobutyryl halides as reagents gained prominence in the early 1970s. Research published in 1973 detailed the reactions of the analogous 2-acetoxyisobutyryl chloride with model diols and uridine (B1682114), establishing its utility in nucleoside chemistry. u-tokyo.ac.jpacs.org These studies demonstrated that the reagent could convert cis-vicinal diols into trans-chloroacetates with high efficiency. u-tokyo.ac.jp This work laid the foundation for using the bromide counterpart for the facile conversion of ribonucleosides into various deoxynucleosides. u-tokyo.ac.jp

Early synthetic methods for producing 2-acetoxyisobutyryl bromide sometimes suffered from low yields, high costs, or difficult product separation. google.com Subsequent developments focused on improving the synthesis, such as a method for the bromination of 2-acetoxyisobutyryl chloride using hydrogen bromide (HBr) to produce the desired bromide in high yield. google.com This reagent, sometimes called the Mattocks–Moffat reagent, became a key tool for specific transformations, particularly the conversion of vicinal cis-diols into vicinal trans-bromoacetates, a reaction utilized in the synthesis of complex molecules. nih.govuniversiteitleiden.nl

Significance and Role of 2-Acetoxyisobutyryl Bromide as a Reagent

The primary role of 2-acetoxyisobutyryl bromide is as a reagent for the selective transformation of functional groups, most notably in the chemistry of alcohols and diols. Its significance stems from its ability to facilitate complex reactions under relatively mild conditions.

A key reaction mechanism involves the treatment of vicinal diols with 2-acetoxyisobutyryl bromide, which initially forms an acylinium ion intermediate. nih.gov This intermediate then undergoes regioselective attack by the bromide ion. For instance, in the synthesis of nucleoside analogs, the bromide attacks at the 3'-position, driven by steric hindrance from the purine (B94841) base, leading to the formation of a trans-bromoacetate. nih.gov This specific reactivity is crucial for introducing functionality at desired positions in sugar moieties.

Beyond nucleosides, 2-acetoxyisobutyryl bromide is used in the synthesis of other complex organic molecules. For example, it is a key reagent in the synthesis of cyclophellitol-aziridine and its isomers, where it is used to convert a diol into a mixture of trans-cyclohexane bromoacetates. universiteitleiden.nl

Overview of Research Trajectories Involving 2-Acetoxyisobutyryl Bromide

While retaining its classical role in the synthesis of fine chemicals and pharmaceuticals, research involving 2-acetoxyisobutyryl bromide has expanded into materials science, particularly in the field of controlled polymerization.

A significant modern application is its use as a precursor to initiators for Atom Transfer Radical Polymerization (ATRP). Generally, ATRP macroinitiators are produced by the esterification of hydroxyl groups on a polymer backbone with a related compound, 2-bromoisobutyryl bromide. mdpi.comrsc.org This process has been adapted for natural polymers like lignin (B12514952). By modifying lignin's hydroxyl groups, a macroinitiator is created that can then be used to graft polymer chains, such as poly(N-isopropylacrylamide) (polyNIPAM), onto the lignin structure. mdpi.com This creates novel, functional biopolymers.

This strategy extends to surface modification, where surfaces are first coated with a substance like poly(dopamine) and then treated with an acyl bromide like 2-bromoisobutyryl bromide to create an initiator layer. rsc.org From this layer, various block copolymer brushes can be grown directly on the surface using surface-initiated controlled radical polymerization. rsc.org This technique allows for the creation of advanced materials with precisely controlled architectures, such as pentablock copolymer brushes, on a variety of substrates including silica, gold, and Teflon. rsc.org The ability to synthesize well-defined block copolymers using methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and ATRP, initiated by molecules derived from 2-acetoxyisobutyryl bromide, is a major focus of current polymer chemistry research. rsc.orgcmu.edu

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-bromo-2-methyl-1-oxopropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-4(8)10-6(2,3)5(7)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKAXSHFTDPZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369215 | |

| Record name | 2-Acetoxyisobutyryl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40635-67-4 | |

| Record name | 2-(Acetyloxy)-2-methylpropanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40635-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxyisobutyryl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromocarbonyl-1-methylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Acetoxyisobutyryl Bromide

Preparation of 2-Acetoxyisobutyryl Bromide

The preparation of 2-acetoxyisobutyryl bromide can be approached through several chemical pathways. While direct bromination of its chloride precursor using hydrogen bromide is a well-documented and efficient method, alternative routes have also been explored.

Bromination of 2-Acetoxyisobutyryl Chloride with HBr

An improved and highly effective method for producing 2-acetoxyisobutyryl bromide involves the direct bromination of 2-acetoxyisobutyryl chloride using hydrogen bromide (HBr) gas. google.com This process is advantageous due to its simplicity, high efficiency, and excellent yields. google.com

The reaction is typically conducted by passing HBr gas through 2-acetoxyisobutyryl chloride. google.com A critical aspect of this synthesis is maintaining anhydrous (dry) conditions throughout the process. This is achieved by first purging the entire reaction system with a flow of dry nitrogen gas to eliminate air and moisture before introducing the HBr. google.com After the bromination is complete, the system is again purged with dry nitrogen to remove any excess HBr before the final product is purified, typically by distillation. google.com This method avoids the use of a solvent, making the process more streamlined and reducing waste. google.com The molar equivalent of HBr used relative to the starting chloride is generally in the range of approximately 1.1 to 1.5. google.com

Alternative Synthetic Routes to 2-Acetoxyisobutyryl Bromide

While the HBr method is highly effective, other synthetic strategies for 2-acetoxyisobutyryl bromide exist. However, these alternatives are often associated with significant drawbacks, such as lower yields, higher costs, and difficulties in product separation and purification. google.com

One such alternative involves the bromination of 2-acetoxyisobutyryl chloride using lithium bromide in ethyl acetate (B1210297). google.com Another approach employs a mixture of 2-acetoxyisobutyryl chloride and sodium bromide (NaBr) to achieve the desired bromide compound. nih.gov These methods, while viable, often present challenges related to the disposal of by-product waste and the complexity of isolating the final product. google.com The synthesis of the precursor, 2-acetoxyisobutyryl chloride itself, can be achieved by the acetylation of 2-hydroxyisobutyric acid followed by a reaction with thionyl chloride. archive.org

Optimized Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of 2-acetoxyisobutyryl bromide synthesis, particularly via the HBr pathway, careful control of reaction parameters is essential. Optimization of temperature, solvent (or lack thereof), and by-product management directly impacts the final yield and purity.

Temperature Control and Solvent Effects in 2-Acetoxyisobutyryl Bromide Synthesis

Temperature is a crucial variable in the synthesis of 2-acetoxyisobutyryl bromide from its chloride precursor. The reaction can be conducted over a broad temperature range, from approximately -20°C to 190°C. google.com However, for optimal results and ease of operation, the reaction is preferably carried out at ambient room temperature (e.g., 21°C). google.com Performing the synthesis at room temperature simplifies the experimental setup without compromising the efficiency of the conversion. google.com

A significant advantage of the HBr bromination method is that it can be performed effectively without a solvent. google.com This "neat" reaction condition simplifies the workup process and eliminates costs and waste associated with solvent use. While other reactions involving 2-acetoxyisobutyryl bromide as a reactant are performed in solvents like acetonitrile, ethyl acetate, or nitromethane, its direct synthesis from the chloride is most efficiently achieved in the absence of a solvent. google.comgoogle.comu-tokyo.ac.jp

Table 1: Reported Yields for the Synthesis of 2-Acetoxyisobutyryl Bromide from 2-Acetoxyisobutyryl Chloride using HBr

| Starting Material | Reagent | Temperature | Solvent | Reported Yield | Reference |

| 2-Acetoxyisobutyryl Chloride | HBr gas (~1.5 molar eq.) | 21°C | None | 88.62% | google.com |

| 2-Acetoxyisobutyryl Chloride (265.4 g) | HBr gas | Room Temperature | None | 90.7% (307.67 g) | google.com |

Control of By-product Formation in 2-Acetoxyisobutyryl Bromide Production

The control of by-products is paramount for obtaining high-purity 2-acetoxyisobutyryl bromide and simplifying purification. In the HBr-mediated synthesis, the primary by-product is hydrogen chloride (HCl) gas, which is formed as the chloride is displaced by bromide.

The main strategy to prevent unwanted side reactions and by-products is the rigorous exclusion of moisture. google.com Introducing a dry nitrogen gas flow into the reaction vessel before starting the HBr addition ensures that water, which could potentially hydrolyze the acid halides, is removed. google.com After the reaction reaches completion, a rapid purge with dry nitrogen gas is again employed. This step effectively removes the volatile by-product (HCl) and any unreacted HBr from the crude product mixture before it undergoes purification by distillation. google.com This control over the reaction atmosphere and the post-reaction handling are key to minimizing impurities. google.com

Reaction Mechanisms and Stereochemical Considerations

General Mechanistic Principles in Reactions with 2-Acetoxyisobutyryl Bromide

The reactions involving 2-acetoxyisobutyryl bromide are characterized by the formation of key reactive intermediates that dictate the final product structure and stereochemistry.

In the transformations mediated by 2-acetoxyisobutyryl bromide, the bromide atom primarily functions as a nucleophile. Following the initial reaction of the reagent with a substrate, such as a vicinal diol, a cyclic cationic intermediate is formed. The bromide ion, released during the formation of this intermediate, then attacks this cyclic species. This nucleophilic attack is typically a backside attack, analogous to an S_N2 reaction, which leads to the opening of the ring. For instance, in reactions with cis-diols, the backside attack by the bromide ion on the intermediate acetoxonium ion results in the formation of a trans-bromoacetate. u-tokyo.ac.jpgoogle.com This role is crucial for introducing a bromine atom with a specific and predictable stereochemistry, which can then be used in subsequent synthetic steps. google.com

In several documented reactions, particularly with complex substrates like nucleosides, the initial step involves the formation of an acylinium ion. nih.govacs.orgnih.gov When a vicinal diol is treated with 2-acetoxyisobutyryl bromide, the diol attacks the reagent to form this cyclic acylinium ion intermediate. nih.govnih.gov This intermediate is highly reactive and susceptible to nucleophilic attack. The subsequent reaction with the bromide ion is highly regioselective, often governed by steric factors within the substrate molecule. nih.govacs.org This two-step process—formation of the acylinium ion followed by regioselective opening—is a key strategy for functionalizing specific positions in complex structures. nih.govnih.gov

The formation of a cyclic acetoxonium ion is a widely accepted mechanistic feature of reactions between 2-acetoxyisobutyryl halides and vicinal diols. u-tokyo.ac.jpgoogle.com This mechanism involves the initial formation of a hydroxy dioxolanone from the reaction of one of the diol's hydroxyl groups, which then undergoes an acid-catalyzed rearrangement involving the second, adjacent hydroxyl group to form the acetoxonium ion. u-tokyo.ac.jp This cationic intermediate is then opened by the halide ion. u-tokyo.ac.jpresearchgate.net The reaction of cis-vicinal diols proceeds efficiently through this intermediate to yield trans-haloacetates. u-tokyo.ac.jp In contrast, trans-diols react to form complex mixtures with little incorporation of the halide, indicating that the formation of the cyclic acetoxonium ion is geometrically favored for cis-diols. u-tokyo.ac.jp

Intramolecular Rearrangements and Cyclization Pathways

The most prominent intramolecular pathway for 2-acetoxyisobutyryl bromide is the formation of the aforementioned cyclic acetoxonium ion through neighboring group participation. u-tokyo.ac.jplibretexts.orgnih.gov This intramolecular cyclization is a fundamental aspect of its reactivity, especially when a nucleophile is present to facilitate the initial reaction.

The formation of the acetoxonium ion can be considered a type of intramolecular rearrangement where the acetoxy group migrates, in a sense, to a neighboring carbon via the cyclic intermediate. This process is highly favorable and often dictates the course of the reaction, preventing simple SN2 displacement of the bromide from the starting material.

Beyond the formation of the acetoxonium ion, the literature does not extensively report on other significant intramolecular rearrangements or cyclization pathways of 2-acetoxyisobutyryl bromide in isolation. However, in reactions involving nucleosides, further intramolecular cyclizations involving the nucleobase have been observed. For example, after the initial reaction of 2-acetoxyisobutyryl chloride with uridine (B1682114) and formation of a 2',3'-acetoxonium ion, the C2-carbonyl group of the uracil (B121893) ring can participate intramolecularly to attack the acetoxonium ion. This leads to the formation of a protonated 3'-O-acetyl-O²,2'-cyclouridine, which is then opened by a chloride ion. u-tokyo.ac.jp This demonstrates that the initial intramolecular cyclization can be followed by subsequent intramolecular events, leading to complex rearranged products.

In a broader context, α-acyloxy ketones and their derivatives can be precursors for the synthesis of various heterocyclic systems. nih.govrsc.org For instance, derivatives of 2-acetoxyisobutyryl bromide could potentially serve as building blocks for the synthesis of furans, oxazoles, or other heterocycles, although specific examples starting directly from 2-acetoxyisobutyryl bromide are not extensively detailed in the surveyed literature. The general reactivity pattern suggests that the electrophilic nature of both the carbonyl carbon and the α-carbon makes it a candidate for annulation reactions where it could provide a three-carbon fragment to a growing ring system.

The primary and well-established intramolecular process for 2-acetoxyisobutyryl bromide remains the formation of the acetoxonium ion, which is crucial for understanding its stereochemical behavior in substitution reactions.

Applications of 2 Acetoxyisobutyryl Bromide in Complex Molecule Synthesis

Synthesis of Nucleoside Analogues and Derivatives

The reaction of 2-acetoxyisobutyryl bromide with ribonucleosides proceeds through the formation of an intermediate acetoxonium ion at the 2',3'-position of the ribose sugar. This reactive intermediate can then be subjected to various transformations to yield a range of modified nucleosides. The nature of the final product is influenced by the reaction conditions and the subsequent chemical steps employed.

The reaction of 2-acetoxyisobutyryl bromide with the cis-vicinal diol of a ribonucleoside is a key step that facilitates deoxygenation. The initial reaction forms a mixture of 2'-O-acetyl-3'-bromo-3'-deoxy- and 3'-O-acetyl-2'-bromo-2'-deoxy- nucleosides. u-tokyo.ac.jpfiu.edu This transformation effectively converts the diol into a halohydrin acetate (B1210297). This intermediate is primed for subsequent reductive elimination or other transformations that ultimately lead to deoxygenated nucleosides. The conversion of ribonucleosides to their 2',3'-didehydro-2',3'-dideoxy analogues is a general route for preparing these unsaturated nucleoside analogues. researchgate.net

This methodology has also been extended to the synthesis of analogues such as 3'-deoxy-S-deazaadenosine and 3'-deoxy-7-deazaadenosine. oup.com

| Starting Material | Key Intermediate | Final Product | Overall Yield | Reference |

| Adenosine (B11128) | 9-(2-O-acetyl-3-bromo-3-deoxy-β-D-xylofuranosyl)adenine | 3'-Deoxyadenosine (Cordycepin) | 20% | researchgate.net |

| 7-Deazaadenosine | 7-Deaza-3'-bromo-3'-deoxyadenosine derivative | 3'-Deoxy-7-deazaadenosine | Not Reported | oup.com |

2-Acetoxyisobutyryl bromide is instrumental in the synthesis of 2',3'-dideoxynucleosides (ddNs), a class of compounds with significant antiviral activity. The synthesis of 2′,3′-dideoxyadenosine (ddA) illustrates this application. The reaction of adenosine with 2-acetoxyisobutyryl bromide gives 3'-deoxy-3'-bromo-2'-O-acetyl-5'-(2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl)adenosine. drugfuture.com Catalytic hydrogenolysis of this intermediate leads to the formation of 2',3'-dideoxyadenosine. u-tokyo.ac.jpdrugfuture.com This approach has also been applied to the synthesis of 2',3'-dideoxy-3-deazaadenosine and its derivatives, which have shown anti-HIV activity. unica.ittandfonline.com A similar strategy is employed for the synthesis of 2',3'-dideoxyguanosine. googleapis.com

The bromoacetate (B1195939) intermediates generated from the reaction of ribonucleosides with 2-acetoxyisobutyryl bromide are valuable precursors for the synthesis of 2',3'-anhydro nucleosides. Treatment of the mixture of 2'- and 3'-bromoacetates with a base, such as sodium methoxide (B1231860) or Dowex 1 x 2 (OH-) resin, leads to the formation of the corresponding 2',3'-anhydro nucleoside in high yield. u-tokyo.ac.jpfiu.eduresearchgate.netcdnsciencepub.com For instance, the reaction of adenosine with 2-acetoxyisobutyryl bromide followed by treatment with sodium methoxide affords 2',3'-anhydroadenosine. u-tokyo.ac.jpresearchgate.net This method has been successfully applied to various purine (B94841) and pyrimidine (B1678525) nucleosides, including uridine (B1682114), formycin, and tubercidin. u-tokyo.ac.jpresearchgate.net

| Starting Nucleoside | Reagent Sequence | Final Product | Yield | Reference |

| Adenosine | 1. 2-Acetoxyisobutyryl bromide 2. Sodium methoxide | 2',3'-Anhydroadenosine | High | u-tokyo.ac.jpresearchgate.net |

| Uridine | 1. 2-Acetoxyisobutyryl chloride 2. Base | O²,2'-Anhydro-1-(3'-O-acetyl-β-D-arabinofuranosyl)uracil | 61% | u-tokyo.ac.jp |

| 2,6-Diaminopurine riboside | 1. 2-Acetoxyisobutyryl bromide 2. Dowex 1 x 2 (OH-) | 2',3'-Anhydro-2,6-diaminopurine riboside | 81% from starting riboside | cdnsciencepub.com |

2',3'-Unsaturated nucleosides, which are important intermediates for the synthesis of various modified nucleosides, can be efficiently prepared using 2-acetoxyisobutyryl bromide. The key step is the reductive elimination of the bromo and acetate groups from the halohydrin acetate intermediates. This elimination is typically achieved by treatment with a zinc-copper couple or activated zinc. fiu.eduresearchgate.nettandfonline.comcdnsciencepub.com For example, treatment of the bromoacetate derivatives of adenosine with a zinc-copper couple in dimethylformamide yields 2',3'-didehydro-2',3'-dideoxyadenosine. researchgate.nettandfonline.com This methodology has been broadly applied to synthesize a variety of 2',3'-unsaturated purine and pyrimidine nucleosides. researchgate.netnih.gov

The reaction of 2-acetoxyisobutyryl bromide with ribonucleosides provides a method for the selective introduction of a halogen at the 2' or 3' position and an acetyl group at the other. The reaction with adenosine, for instance, yields a mixture of 9-(2-O-acetyl-3-deoxy-3-halo-β-D-xylofuranosyl)- and 9-(3-O-acetyl-2-deoxy-2-halo-β-D-arabinofuranosyl)adenines. u-tokyo.ac.jpresearchgate.net The 5'-hydroxyl group is often concurrently protected as a 2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl ether. u-tokyo.ac.jpresearchgate.net This selective functionalization is crucial for the subsequent synthesis of various nucleoside analogues as described in the preceding sections. The dioxolanone and acetyl protecting groups can be sequentially removed under mild conditions. u-tokyo.ac.jpresearchgate.net

Introduction of Acetoxy Groups into Organic Molecules

2-Acetoxyisobutyryl bromide serves as a potent reagent for the acetylation of nucleophilic functional groups such as hydroxyl and amino groups. guidechem.comsmolecule.com This process is fundamental in synthetic chemistry for protecting these groups or for introducing the acetate moiety as a key structural component of the target molecule.

The acetylation of alcohols is a common protective strategy and a key transformation in organic synthesis. 2-Acetoxyisobutyryl bromide offers a specific method for this conversion, particularly with vicinal diols (compounds with hydroxyl groups on adjacent carbons). The reaction proceeds through the formation of an intermediate acetoxonium ion. u-tokyo.ac.jp

The stereochemistry of the starting diol significantly influences the reaction's outcome.

cis-Vicinal Diols : These compounds react with 2-acetoxyisobutyryl bromide to yield trans-2-chloroalkyl acetates almost quantitatively. u-tokyo.ac.jp This stereospecific outcome is a result of the reaction mechanism involving the acetoxonium ion. u-tokyo.ac.jp

trans-Vicinal Diols : The reaction with trans-diols is less straightforward, leading to complex mixtures of products with minimal incorporation of chlorine. u-tokyo.ac.jp

Beyond diols, isolated hydroxyl groups can also be converted into 2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl ethers or, under specific conditions, 2-acetoxyisobutyryl esters using this reagent. u-tokyo.ac.jp This reactivity is particularly useful in carbohydrate chemistry, where selective protection of hydroxyl groups is crucial. researchgate.net

Table 1: Reaction of 2-Acetoxyisobutyryl Halides with Model Diols

| Starting Diol | Reagent | Major Product(s) | Reference |

| cis-Cycloalkane-1,2-diols | 2-Acetoxyisobutyryl chloride | trans-2-Chlorocycloalkyl acetates | u-tokyo.ac.jp |

| trans-Cycloalkane-1,2-diols | 2-Acetoxyisobutyryl chloride | Complex mixture of acetyl and dioxolanone derivatives | u-tokyo.ac.jp |

| Uridine (a ribonucleoside with a cis-diol) | 2-Acetoxyisobutyryl chloride | 3'-O-Acetyl-2'-chloro-2'-deoxyuridine derivatives | u-tokyo.ac.jp |

N-acetylation is a fundamental transformation that converts amines into amides, a functional group prevalent in pharmaceuticals and natural products. nih.gov 2-Acetoxyisobutyryl bromide is an effective reagent for this purpose, transferring its acetoxy group to primary and secondary amines to form the corresponding N-acetylated compounds. guidechem.comsmolecule.com This reaction is a standard application for acyl halides and provides a reliable method for amide bond formation. The process is crucial not only for synthesizing stable amide products but also for protecting amine functionalities during multi-step synthetic sequences. nih.gov

Preparation of Pharmaceutical Intermediates and Fine Chemicals

The reactivity of 2-acetoxyisobutyryl bromide makes it an important tool in the synthesis of high-value molecules, including active pharmaceutical ingredients and their precursors.

2-Acetoxyisobutyryl bromide has proven instrumental in the synthesis of various antiviral and anticancer agents, particularly nucleoside analogues.

Anti-HIV Agents: The synthesis of dideoxynucleosides, a class of compounds known for their anti-HIV activity, frequently employs 2-acetoxyisobutyryl bromide. For example, it is used in the synthesis of 2′,3′-didehydro-2′,3′-dideoxyadenosine (d4A) and 2′,3′-dideoxyadenosine (ddA), as well as their 3-deaza analogues. tandfonline.comunica.it The general strategy involves reacting a ribonucleoside, like adenosine or 3-deazaadenosine, with 2-acetoxyisobutyryl bromide. tandfonline.comunica.itresearchgate.net This reaction generates a mixture of 2',3'-halo acetates, which can then be converted into the target 2',3'-didehydro-2',3'-dideoxynucleoside through reductive elimination using a zinc-copper couple. tandfonline.comresearchgate.net Subsequent catalytic hydrogenation can then yield the corresponding 2',3'-dideoxynucleoside. tandfonline.comresearchgate.net

The reagent has also been utilized in the stereocontrolled synthesis of C2-symmetric HIV-1 protease inhibitors. nih.gov In this context, a tetraol derived from D-mannitol is treated with 2-acetoxyisobutyryl chloride (a related halide) to form a dichloro-diacetate derivative, which is a key intermediate en route to a bis-epoxide, a core structure of the inhibitors. nih.gov

Anticancer Agents: The synthesis of anticancer nucleosides also benefits from the application of 2-acetoxyisobutyryl bromide. A notable example is the chemical synthesis of 2-fluorocordycepin from 2-fluoroadenosine (B10117), where 2-acetoxyisobutyryl bromide is a key reagent. archivog.com Furthermore, the synthesis of 3'-deoxyadenosine (Cordycepin), a nucleoside with anticancer properties, can be achieved from adenosine by using 2-acetoxyisobutyryl bromide to create an isomeric mixture of bromoacetates. researchgate.net The desired isomer is then isolated and converted to the final product. researchgate.net Its utility extends to the synthesis of prodrugs, such as those being evaluated for canine cancers. nih.gov

Table 2: Examples of 2-Acetoxyisobutyryl Bromide in Pharmaceutical Synthesis

| Target Compound Class | Starting Material | Role of 2-Acetoxyisobutyryl Bromide | Final Product Application | Reference(s) |

| Dideoxynucleoside Analogues | 3-Deazaadenosine | Formation of 2',3'-halo acetate intermediates | Anti-HIV, Antitumor | tandfonline.comunica.it |

| C2-Symmetric Protease Inhibitors | D-Mannitol derivative | Conversion of a tetraol to a dichloro-diacetate | Anti-HIV | nih.gov |

| Anticancer Nucleosides | 2-Fluoroadenosine | Intermediate step in the synthesis of 2-fluorocordycepin | Anticancer | archivog.com |

| Anticancer Nucleosides | Adenosine | Conversion to isomeric 2',3'-bromoacetates | Anticancer | researchgate.net |

While not a direct reagent for forming the sulfonamide bond itself, 2-acetoxyisobutyryl bromide plays a crucial role as an intermediate-forming reagent in the multistep synthesis of complex molecules containing the sulfonamide functional group. Sulfonamides are a cornerstone of many medicinal agents. researchgate.net

In the synthesis of adenosine receptor modulators, which often feature sulfonamide groups, vicinal diols are converted into trans-bromoacetates using 2-acetoxyisobutyryl bromide. nih.gov This bromoacetate is a versatile intermediate that can be subsequently converted to other functionalities, such as an azide, which can then be reduced to an amine. This strategic functional group manipulation is a key part of building complex drug molecules. For instance, in the synthesis of A3 adenosine receptor antagonists, a diol is treated with 2-acetoxyisobutyryl bromide to regioselectively introduce a bromoacetate, which is later displaced to install other required functional groups. nih.gov

Similarly, in the synthesis of S-formycinyl-L-homocysteine, formycin A is transformed using 2-acetoxyisobutyryl bromide as a preliminary step before being converted into its 5'-chloro-5'-deoxy derivative and condensed with L-homocysteine. researchgate.net

Glycosylated amino acids are the fundamental building blocks for synthesizing glycopeptides, which are vital for studying the complex roles of protein glycosylation. nih.govyoungin.com The synthesis of these building blocks can be challenging. nih.gov

Advanced Methodological Developments and Future Directions

Catalytic Applications Involving 2-Acetoxyisobutyryl Bromide

While 2-acetoxyisobutyryl bromide is often used stoichiometrically to generate key intermediates, its application within catalytic cycles and in conjunction with catalytic systems is a notable area of development. The primary role of the reagent is the conversion of cis-diols into trans-bromoacetates, a transformation that is frequently a prelude to a subsequent catalytic step.

Research has shown its use in multi-step syntheses where catalysts are employed for transformations of the bromoacetate (B1195939) intermediate. For instance, in the total synthesis of (+)-pancratistatin, a trans-bromoacetate formed by the reaction of a diol with 2-acetoxyisobutyryl bromide is subsequently dihydroxylated using osmium tetroxide (OsO₄) as a catalyst. In other synthetic sequences, the bromoacetate intermediate is subjected to reduction using activated zinc, which can be considered a heterogeneous catalyst, to form an olefin.

The table below summarizes representative catalytic reactions where an intermediate derived from 2-acetoxyisobutyryl bromide is a substrate.

| Precursor Diol/Nucleoside | Product of 2-Acetoxyisobutyryl Bromide Reaction | Subsequent Catalytic Step | Catalyst | Final Product |

| cis-C4a–C4 diol (pancratistatin intermediate) | trans-bromoacetate | Dihydroxylation | OsO₄/NMO | C2-C3 cis-diol |

| 2-Amino-6-chloro-9-β-d-ribofuranosyl-purine | Mixture of 2′-acetoxy-3′-bromo and 3′-acetoxy-2′-bromo derivatives | Reductive elimination | Activated Zinc | 2',3'-Unsaturated nucleoside |

| Protected Adenosine (B11128) | 9-(2′-O-acetyl-3′-bromo-5′-O-tert-butyldiphenylsilyl-3′-deoxy-β-d-xylofuranosyl)-6-N-benzoyl adenine | Radical dehalogenation | 2,2′-Azobisisobutyronitrile (AIBN) (initiator) | Protected 3′-deoxyadenosine |

Chemoenzymatic Approaches Utilizing 2-Acetoxyisobutyryl Bromide

The integration of chemical synthesis with enzymatic transformations offers a powerful strategy for the efficient and selective production of complex molecules. 2-Acetoxyisobutyryl bromide plays a crucial role in the chemical stages of several chemoenzymatic syntheses, particularly for nucleoside analogues. google.comacs.org In these approaches, the reagent is used to chemically synthesize a key intermediate, which then serves as a substrate for a highly selective enzymatic reaction.

A prominent example is the synthesis of 2-fluorocordycepin. acs.org In one route, 2-fluoroadenosine (B10117) is chemically converted to an intermediate using 2-acetoxyisobutyryl bromide. This is followed by enzymatic transglycosylation, catalyzed by purine (B94841) nucleoside phosphorylase (PNP), to yield the final product. google.comacs.org This combination of classical chemical transformation and biocatalysis allows for the synthesis of molecules that would be difficult to obtain by purely chemical or enzymatic means.

Similarly, in the total synthesis of (+)-pancratistatin, a chemoenzymatic approach is employed where the initial chiral diol is produced via microbial oxidation of bromobenzene (B47551) using Pseudomonas putida. u-tokyo.ac.jp Later in the synthesis, 2-acetoxyisobutyryl bromide is used to install the trans-bromoacetate functionality, demonstrating the seamless integration of biocatalysis and traditional organic reagents. u-tokyo.ac.jp

The following table highlights examples of chemoenzymatic syntheses involving 2-acetoxyisobutyryl bromide.

| Target Molecule | Role of 2-Acetoxyisobutyryl Bromide | Enzymatic Step | Enzyme Used |

| (+)-Pancratistatin | Formation of a trans-bromoacetate from a diol intermediate. u-tokyo.ac.jp | Initial synthesis of chiral diol from bromobenzene. u-tokyo.ac.jp | Whole cell fermentation (Pseudomonas putida) |

| 2-Fluorocordycepin | Chemical synthesis of an intermediate from 2-fluoroadenosine. acs.org | Transglycosylation. google.comacs.org | Purine Nucleoside Phosphorylase (PNP) |

| Cordycepin | Synthesis of adenosine bromoacetate from adenosine. nih.gov | Not directly coupled in this specific synthesis, but the starting material (adenosine) can be produced via fermentation. | N/A in this context |

Computational and Theoretical Studies on 2-Acetoxyisobutyryl Bromide Reactivity

The reactivity of 2-acetoxyisobutyryl bromide, particularly its high stereoselectivity in converting cis-diols to trans-bromoacetates, has been the subject of mechanistic and theoretical investigation. The generally accepted mechanism involves the formation of a cyclic acetoxonium ion intermediate. sci-hub.se

Computational and experimental studies have been employed to understand the structure-activity relationships of molecules synthesized using this reagent. For example, in the synthesis of A3 adenosine receptor ligands, homology modeling and docking studies were performed on the final products, which were obtained through a key step involving 2-acetoxyisobutyryl bromide. nih.gov While these computational studies focus on the final molecule's interaction with its biological target, they are underpinned by the successful and predictable stereochemical outcome of the reaction with 2-acetoxyisobutyryl bromide.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, have been crucial in confirming the proposed mechanism and the stereochemistry of the products. nih.gov For instance, the observation of specific NOE effects has been used to definitively confirm the trans relationship of the acetate (B1210297) and bromide groups in the product, supporting the proposed reaction pathway via the acetoxonium ion. nih.gov These experimental data provide real-world validation for the theoretical models of reactivity.

The mechanism is believed to proceed as follows:

Nucleophilic attack of one of the hydroxyl groups of the cis-diol on the acetyl carbonyl of the reagent.

Formation of a five-membered cyclic acetoxonium ion with the expulsion of a bromide ion.

Regioselective attack of the bromide ion on one of the carbon atoms of the acetoxonium ion, leading to the opening of the ring and the formation of the trans-bromoacetate. sci-hub.senih.gov

This mechanistic understanding allows for the predictable application of the reagent in the synthesis of complex molecules with multiple stereocenters.

Emerging Applications and Unexplored Reactivities of 2-Acetoxyisobutyryl Bromide

While the primary application of 2-acetoxyisobutyryl bromide remains in nucleoside chemistry for the synthesis of antiviral and anticancer agents, its use is expanding to the synthesis of other complex natural products and biologically active molecules. sci-hub.senih.gov Its ability to reliably install a bromoacetate functionality makes it a valuable tool in synthetic strategies that require subsequent transformations at these positions.

Emerging applications include the synthesis of complex alkaloids and polycyclic ethers. For instance, it has been utilized in a synthetic approach towards indolizomycin, where it was used to create a vicinal acetoxy bromide from a diol, which was then converted to an epoxide. sci-hub.se It has also been employed in the synthesis of cyclophellitol-aziridine and its isomers, highlighting its utility in generating key intermediates for complex carbocyclic systems.

A notable aspect of its reactivity is the formation of 2,5,5-trimethyl-1,3-dioxolan-4-one ethers as byproducts, or even major products, when reacting with isolated hydroxyl groups or trans-diols. u-tokyo.ac.jp This reactivity, while sometimes considered a limitation, could potentially be exploited for the selective protection or derivatization of alcohols under specific conditions.

Future research may focus on:

Flow Chemistry: The use of 2-acetoxyisobutyryl bromide in continuous flow systems could offer improved control over reaction conditions, reduce reaction times, and enhance safety, particularly for large-scale syntheses. researchgate.net

Novel Cascade Reactions: Designing new cascade reactions that are initiated by the formation of the trans-bromoacetate could lead to the rapid construction of molecular complexity from simple diols.

Exploitation of Dioxolanone Formation: A deeper investigation into the selective formation of the dioxolanone ether could lead to its development as a novel protecting group strategy for hydroxyl functions.

Q & A

Basic Research Questions

Q. What are the typical reaction mechanisms involving 2-acetoxyisobutyryl bromide in nucleoside derivatization?

- Methodological Answer : 2-Acetoxyisobutyryl bromide is widely used to introduce acyl groups into nucleosides. For example, it reacts with uridine in acetonitrile under heating (80°C for 3–6 hours) to form 5′-O-(2-acetoxyisobutyryl)-3′-O-acetyl-2′-bromo-2′-deoxyuridine (17) as the major product. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the nucleoside attacks the electrophilic carbonyl carbon of the bromide, leading to ester formation. The solvent (acetonitrile) and reaction temperature critically influence the product distribution, avoiding dioxolanone byproducts observed in other solvents .

Q. How should researchers safely handle and store 2-acetoxyisobutyryl bromide in laboratory settings?

- Methodological Answer :

- Handling : Use chemical-resistant gloves (e.g., nitrile), indirect-ventilation goggles, and a lab coat. Avoid skin contact due to its corrosive nature. Work in a fume hood to minimize inhalation risks.

- Storage : Keep in a tightly sealed container away from moisture, heat, and incompatible substances (e.g., water, alcohols, strong bases). Store in a cool, dry place with inert gas purging if long-term stability is required.

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Use dry chemical extinguishers for fires .

Q. What analytical techniques are essential for characterizing reaction products of 2-acetoxyisobutyryl bromide?

- Methodological Answer :

- Chromatography : Silica gel column chromatography (e.g., chloroform/methanol gradients) separates products from byproducts (e.g., minor polar compounds in uridine reactions) .

- Spectroscopy :

- NMR : Confirms structural assignments (e.g., gem-dimethyl singlet at δ 1.46 ppm, acetoxy group at δ 1.96 ppm) .

- IR : Detects ester carbonyl stretches (~1755 cm⁻¹) and absence of dioxolanone peaks (~1805 cm⁻¹) .

- UV/ORD : Measures λmax (e.g., 258 nm for uridine derivatives) and optical rotation for stereochemical analysis .

- Elemental Analysis : Validates purity (e.g., C, H, N percentages within 0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during 2-acetoxyisobutyryl bromide-mediated acylations?

- Methodological Answer :

- Solvent Selection : Acetonitrile favors esterification over dioxolanone formation, while polar aprotic solvents like DMF may increase side reactions .

- Temperature Control : Heating at 80°C for 3–6 hours maximizes yield of the desired 5′-O-acylated product (e.g., 58% isolated yield for uridine derivatives). Prolonged heating (>6 hours) risks decomposition.

- Stoichiometry : Use a 3:1 molar excess of 2-acetoxyisobutyryl bromide to nucleoside to drive the reaction to completion .

- Workup : Extract with aqueous bicarbonate to remove unreacted bromide and acidic byproducts .

Q. What strategies address stereochemical challenges in synthesizing chiral intermediates using 2-acetoxyisobutyryl bromide?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate enantiopure nucleophiles (e.g., L-configuration sugars) to direct acylation at specific hydroxyl groups.

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers.

- Crystallization : Isolate diastereomeric salts (e.g., with tartaric acid derivatives) for enantiomeric enrichment.

- Monitoring : Employ chiral HPLC or circular dichroism (CD) to track stereochemical outcomes .

Q. How can researchers reconcile contradictory data on solvent-dependent product formation (e.g., ester vs. dioxolanone derivatives)?

- Methodological Answer :

- Mechanistic Studies : Conduct kinetic isotopic labeling (e.g., D₂O) to identify intermediates. For example, in acetonitrile, ester formation dominates due to solvent stabilization of the acylium ion intermediate. In contrast, polar solvents like DMF stabilize oxocarbenium ions, promoting dioxolanone cyclization .

- Computational Modeling : Use DFT calculations to compare activation energies of competing pathways.

- Cross-Validation : Reproduce reactions under reported conditions and characterize products via NMR/IR to verify structural assignments .

Q. What are the implications of trace bromide impurities in downstream applications (e.g., pharmaceuticals)?

- Methodological Answer :

- Purification : Remove residual bromide ions via ion-exchange chromatography or precipitation with silver nitrate.

- Toxicity Screening : Assess genotoxicity (Ames test) and cytotoxicity (MTT assay) of intermediates.

- Process Optimization : Implement in situ quenching (e.g., sodium bicarbonate washes) during workup to minimize impurity carryover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.